2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(furan-2-ylmethyl)acetamide
CAS No.: 431910-76-8
Cat. No.: VC4659509
Molecular Formula: C17H16N2O3
Molecular Weight: 296.326
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 431910-76-8 |
|---|---|
| Molecular Formula | C17H16N2O3 |
| Molecular Weight | 296.326 |
| IUPAC Name | 2-(3-formyl-2-methylindol-1-yl)-N-(furan-2-ylmethyl)acetamide |
| Standard InChI | InChI=1S/C17H16N2O3/c1-12-15(11-20)14-6-2-3-7-16(14)19(12)10-17(21)18-9-13-5-4-8-22-13/h2-8,11H,9-10H2,1H3,(H,18,21) |
| Standard InChI Key | UBYOIHOQPCDNHT-UHFFFAOYSA-N |
| SMILES | CC1=C(C2=CC=CC=C2N1CC(=O)NCC3=CC=CO3)C=O |
Introduction
Synthesis Methods
The synthesis of compounds like N-(furan-2-ylmethyl)-2-(2-phenyl-1H-indol-1-yl)acetamide typically involves reactions between furan-2-carboxaldehyde and appropriate indole derivatives. The synthesis of 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(furan-2-ylmethyl)acetamide would likely follow similar principles, with adjustments for the additional methyl group on the indole ring.
Potential Applications
Compounds with both furan and indole rings have potential biological activities due to their unique structural features. These activities could involve interactions with enzymes or receptors, suggesting applications in medicinal chemistry.
Research Findings
While specific research findings on 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(furan-2-ylmethyl)acetamide are not available, related compounds have shown promise in pharmaceutical development. For instance, N-(furan-2-ylmethyl)-2-(2-phenyl-1H-indol-1-yl)acetamide has been studied for its potential biological activity.
Table 1: Comparison of Related Compounds
Table 2: Potential Applications of Furan and Indole Derivatives
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Potential for developing pharmaceuticals due to unique structural features and biological activities. |
| Biological Interactions | Possible interactions with enzymes or receptors, suggesting therapeutic applications. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume